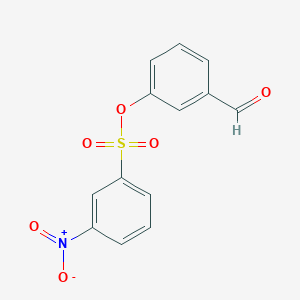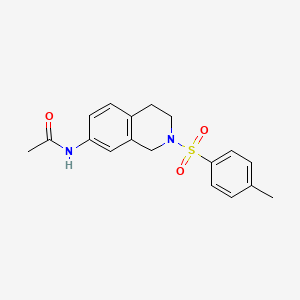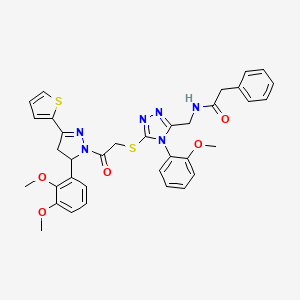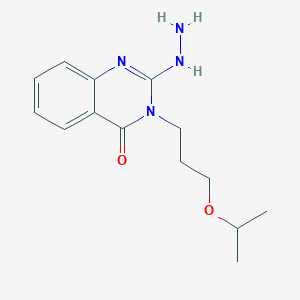![molecular formula C15H22N4O4 B2610255 5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid CAS No. 2260931-96-0](/img/structure/B2610255.png)
5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a carboxylic acid group, an amide group, and an isobutyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The pyrazine and pyrrolidine rings will contribute to the rigidity of the molecule, while the carboxylic acid, amide, and isobutyl groups will add to its polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Crystal Engineering and Supramolecular Assemblies
Research in crystal engineering often investigates the formation of supramolecular assemblies through hydrogen bonding and other non-covalent interactions. The pyrazine carboxylic acid motif, similar to "5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid," has been analyzed for its recurring patterns in crystal structures. The study by Peddy Vishweshwar et al. (2002) explores the recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of pyrazinecarboxylic acids, highlighting its significance for future crystal engineering strategies Vishweshwar, Nangia, & Lynch, 2002.
Chemical Synthesis and Reaction Mechanisms
In the realm of synthetic organic chemistry, the manipulation of pyrazine and related heterocyclic compounds has been a subject of interest for developing novel chemical entities. For instance, the work by İ. Yıldırım et al. (2005) on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions involving acid chloride and binucleophiles demonstrates the versatility of pyrazine derivatives in chemical synthesis Yıldırım, Kandemirli, & Akçamur, 2005.
Antimicrobial Activity Studies
Compounds featuring the pyrazine carboxylic acid moiety have also been evaluated for their antimicrobial properties. The synthesis and evaluation of pyridine and pyrazinecarboxylic acid derivatives for their activity against Mycobacterium tuberculosis provide insights into their potential as antimycobacterial agents. M. Gezginci et al. (1998) documented the synthesis of pyrazine derivatives substituted with oxadiazole-5-ones and their comparison with pyrazinamide, revealing their varying degrees of potency against tuberculosis Gezginci, Martin, & Franzblau, 1998.
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be a drug, it would interact with biological targets in the body to exert its effects. The exact mechanism would depend on the structure of the compound and the nature of its target .
Orientations Futures
Propriétés
IUPAC Name |
5-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)18-7-10-5-4-6-19(10)12-9-16-11(8-17-12)13(20)21/h8-10H,4-7H2,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLYHXIQQSQISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2610177.png)
![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2610178.png)




![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2610186.png)
![[1-Amino-4-(difluoromethyl)cyclohexyl]methanol](/img/structure/B2610187.png)


![8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2610193.png)
